

Filbertone: A Flavor Standard for Quality Assessment in Food Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Filbertone
Cat. No.:	B1242023

[Get Quote](#)

Application Notes and Protocols

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts (*Corylus avellana L.*).^[1] Its unique and potent flavor profile makes it a critical marker in the food industry for quality control, authenticity verification, and flavor analysis. These application notes provide a comprehensive overview and detailed protocols for the use of **filbertone** as a flavor standard in food analysis, particularly for researchers, scientists, and professionals in food science and drug development. **Filbertone** is designated as generally recognized as safe (GRAS) for use in food products.^[1] Beyond its role in flavor, the presence of **filbertone** can be used to detect the adulteration of products like olive oil with cheaper hazelnut oil.^[1]

The concentration of **filbertone** can vary significantly depending on the hazelnut variety, geographical origin, and processing conditions, especially roasting, which substantially increases its content.^[2] This variability, while making precise quantification of hazelnut content challenging, allows for the classification of hazelnut-containing products into quality grades.

Applications in Food Analysis

- Authenticity and Adulteration Detection: **Filbertone** serves as a key marker to verify the presence and quality of hazelnuts in food products such as spreads, confectioneries, and

oils.[\[2\]](#)[\[3\]](#) Its detection is also crucial in identifying the adulteration of high-value oils like olive oil with hazelnut oil.[\[1\]](#)

- Quality Control of Hazelnut Products: The concentration of **filbertone** is directly related to the roasting process and the overall flavor intensity of hazelnuts. Monitoring **filbertone** levels allows for the standardization of product quality and consistency.
- Flavor Profiling and Development: Understanding the concentration of **filbertone** in relation to other volatile compounds helps in developing and optimizing the flavor profiles of food products.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of **filbertone** in food matrices.

Table 1: Method Validation Parameters for **Filbertone** Analysis by HS-SPME-GC-MS

Parameter	Value	Food Matrix	Reference
Limit of Detection (LOD)	2 µg/kg	Hazelnut Spread	[2]
Limit of Quantification (LOQ)	5 µg/kg	Hazelnut Spread	[2]
Linearity Range	5 - 750 µg/kg	Hazelnut Spread	[2]
Recovery (spiked at 50 µg/kg)	98%	Hazelnut-free Spread	[2]
Recovery (spiked at 500 µg/kg)	81%	Hazelnut-free Paste	[2]
Repeatability (RSD)	8.1% - 11.2%	Hazelnut Spread/Paste	[2]

Table 2: **Filbertone** Concentration in Hazelnut Products

Product Type	Filbertone Concentration ($\mu\text{g}/\text{kg}$)	Reference
Authentic Hazelnut Pastes	304 - 584 (mean: 430)	[2]
Hazelnut Spreads (<1% hazelnut)	< 4	[2] [3]
Hazelnut Spreads (1-10% hazelnut)	4 - 45	[2] [3]
Hazelnut Spreads (>10% hazelnut)	> 45	[2] [3]

Experimental Protocols

A widely used and validated method for the analysis of **filbertone** in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Determination of Filbertone in Hazelnut Spreads by HS-SPME-GC-MS

This protocol is adapted from the methodology described by Čížková et al. (2013).[\[2\]](#)

1. Materials and Reagents

- **Filbertone** standard ((E)-5-methyl-hept-2-en-4-one, 98% purity)
- Sodium chloride (NaCl)
- Deionized water
- 10 mL headspace vials with PTFE/silicone septa
- SPME fiber: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation

- Weigh 0.1 g of the homogenized hazelnut spread sample into a 10 mL headspace vial.
- Add 1.5 mL of a saturated NaCl solution to the vial.
- Immediately seal the vial with the septum cap.

3. HS-SPME Procedure

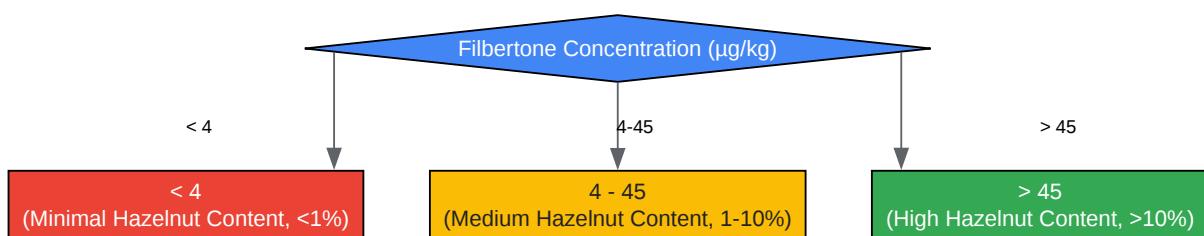
- Place the vial in the autosampler of the GC-MS system.
- Equilibrate the sample at 60°C for 10 minutes with agitation (500 rpm).
- Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 5 minutes at 60°C with continued agitation.
- After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

4. GC-MS Parameters

- Injector: Splitless mode (or split 1:10), Temperature: 250°C, Desorption time: 2 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 5 minutes.
 - Ramp 1: 5°C/min to 80°C.
 - Ramp 2: 25°C/min to 250°C, hold for 2 minutes.
- Mass Spectrometer:
 - Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitored Ions (m/z): 69, 98, 111, and 126.
- Transfer line temperature: 280°C.
- Ion source temperature: 230°C.
- Quadrupole temperature: 150°C.

5. Quantification


Prepare a calibration curve using standard solutions of **filbertone** in a suitable solvent (e.g., methanol) or a **filbertone**-free matrix. The concentration of **filbertone** in the samples is determined by comparing the peak area of the target ion with the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Filbertone** Analysis using HS-SPME-GC-MS.

[Click to download full resolution via product page](#)

Caption: Classification of Hazelnut Spreads based on **Filbertone** Content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Filbertone - Wikipedia [en.wikipedia.org]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Filbertone: A Flavor Standard for Quality Assessment in Food Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242023#filbertone-as-a-flavor-standard-in-food-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

